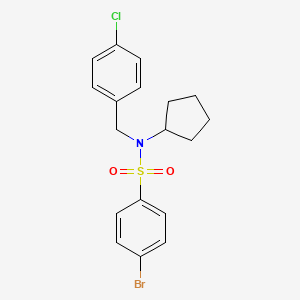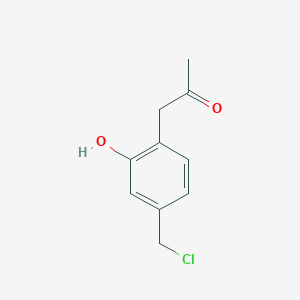
1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a hydroxyphenyl group, and a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one typically involves the chloromethylation of 2-hydroxyacetophenone. This reaction can be carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the hydroxyacetophenone to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products:
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules.
類似化合物との比較
1-(4-Methyl-2-hydroxyphenyl)propan-2-one: Lacks the chloromethyl group, leading to different reactivity and applications.
1-(4-(Bromomethyl)-2-hydroxyphenyl)propan-2-one: Similar structure but with a bromomethyl group instead of chloromethyl, which may result in different chemical properties and reactivity.
Uniqueness: 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC名 |
1-[4-(chloromethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3 |
InChIキー |
ORYNYRVHNQISAK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


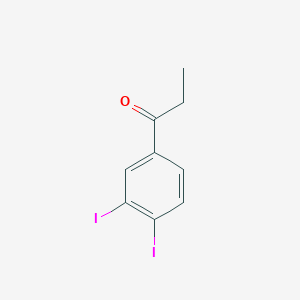
![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)

![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
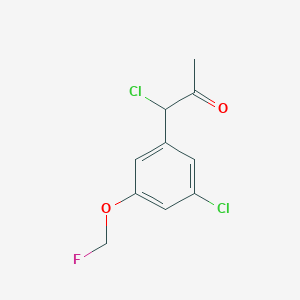
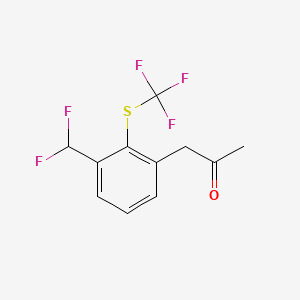
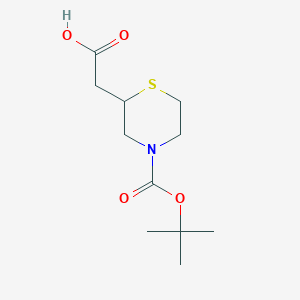
![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)
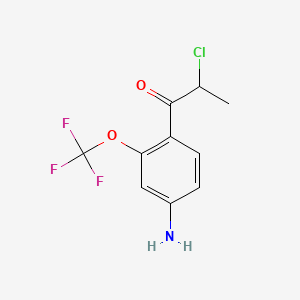

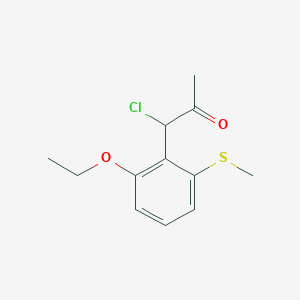
![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)

